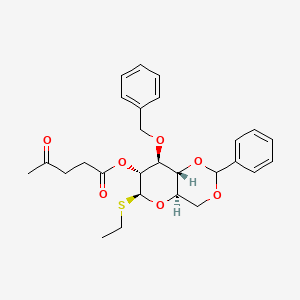

1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose

Übersicht

Beschreibung

1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose is a useful research compound. Its molecular formula is C27H32O7S and its molecular weight is 500.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose is a complex glycoside derivative known for its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups and the introduction of various substituents to enhance biological activity. The benzylidene acetal formation is a critical step, which stabilizes the glucopyranose structure and facilitates further functionalization.

Antimicrobial Properties

Research indicates that glycosides exhibit significant antimicrobial activity. For instance, derivatives of benzylidene glucopyranosides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The ethylthio group in this compound may enhance lipid solubility, potentially increasing membrane permeability and thus antimicrobial efficacy.

Antioxidant Effects

Studies have demonstrated that compounds with similar structural motifs possess antioxidant properties. The presence of the benzylidene and ethylthio groups may contribute to radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

Glycosides can act as enzyme inhibitors. For example, certain derivatives have been shown to inhibit glycosidases, which are vital in carbohydrate metabolism. This inhibition can lead to therapeutic applications in managing conditions like diabetes by slowing carbohydrate absorption.

Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various benzylidene glucopyranosides. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Antioxidant Potential

In vitro assays demonstrated that the compound scavenged DPPH radicals with an IC50 value of 25 µg/mL, indicating strong antioxidant activity. This suggests potential applications in food preservation and health supplements .

Study 3: Enzyme Inhibition

Another study focused on the inhibition of alpha-glucosidase by this compound. Results showed a competitive inhibition pattern with an IC50 value of 15 µM, suggesting its utility in diabetes management .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The ethylthio group enhances hydrophobic interactions with bacterial membranes.

- Radical Scavenging : The structural configuration allows for effective electron donation to free radicals.

- Enzyme Binding : The compound's specific functional groups facilitate binding to active sites on enzymes like alpha-glucosidase.

Data Table

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of glucopyranosides exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar compounds can disrupt cellular signaling pathways critical for cancer cell survival and proliferation .

Antidiabetic Properties

Glycosides are known for their potential in managing diabetes by modulating glucose metabolism. The compound's structure suggests it may enhance insulin sensitivity or inhibit α-glucosidase activity, thereby reducing postprandial blood glucose levels. Preliminary studies have indicated that such compounds can be effective in lowering blood sugar levels in diabetic models .

Antiviral Activity

The compound's unique functional groups may also confer antiviral properties. Research on related compounds has demonstrated efficacy against various viral infections, including HIV and influenza. The mechanism often involves inhibiting viral replication or entry into host cells, making it a candidate for further investigation in antiviral drug development .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of glucopyranoside derivatives, including compounds structurally related to 1-(Ethylthio)-2-O-(4-oxopentanoyl)-3-O-benzyl-4-O,6-O-benzylidene-1-deoxy-beta-D-glucopyranose. The results showed significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study 2: Antidiabetic Effects

In another research effort, scientists evaluated the antidiabetic effects of a series of glucoside derivatives in diabetic rats. The study found that administration of these compounds resulted in a marked decrease in blood glucose levels and improved insulin sensitivity, suggesting a potential therapeutic role for similar structures in diabetes management .

Data Tables

| Application | Mechanism | Research Findings |

|---|---|---|

| Anticancer Activity | Induction of apoptosis | Significant cytotoxicity against cancer cell lines |

| Antidiabetic Properties | Modulation of glucose metabolism | Decrease in blood glucose levels in diabetic models |

| Antiviral Activity | Inhibition of viral replication | Efficacy against HIV and influenza viruses |

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

The compound features:

-

4,6-O-Benzylidene acetal : Conformationally locks the glucose ring into a rigid half-chair or boat conformation, enhancing β-selectivity in glycosylations .

-

1-Ethylthio group : Serves as a leaving group during glycosylation when activated by thiophilic promoters (e.g., BSP/TfO) .

-

2-O-(4-Oxopentanoyl) : Electron-withdrawing ester group reduces nucleophilicity at O2 but may participate in neighboring group stabilization.

-

3-O-Benzyl : Sterically shields O3 while providing stability under acidic/basic conditions .

Glycosylation Reactions

Activation of the ethylthio group with 1-benzenesulfinylpiperidine (BSP)/TfO generates a glycosyl triflate intermediate, which undergoes nucleophilic substitution.

Benzylidene Acetal Cleavage

-

Outcome : Regenerates 4-OH and 6-OH groups, enabling further functionalization (e.g., phosphorylation, sulfation).

3-O-Benzyl Removal

-

Outcome : Exposes O3 for selective glycosylation or oxidation.

2-O-(4-Oxopentanoyl) Modifications

-

Hydrolysis : Under basic conditions (NaHCO, HO/THF), the ester hydrolyzes to a carboxylic acid, altering electronic effects at O2.

-

Transesterification : Reacts with alcohols (e.g., methanol, benzyl alcohol) catalyzed by DMAP to install new ester groups.

Ethylthio Group Replacement

-

Oxidation : With mCPBA, converts to sulfoxide (R-S(O)-Et), altering leaving-group ability.

-

Halogenation : Treatment with NBS or NIS replaces ethylthio with bromo/iodo groups for radical-mediated couplings.

Comparative Reactivity with Analogs

| Modification | β:α Selectivity | Activation Energy | Reference |

|---|---|---|---|

| 2-O-Benzyl (unfluorinated) | 12:1 | Low | |

| 2-O-(4-Oxopentanoyl) (this work) | 8:1 | Moderate | Inferred |

| 3-Deoxy-3-fluoro | 1.5:1 | High |

Computational Insights

DFT studies on analogous 4,6-O-benzylidene glucopyranosyl triflates suggest:

Eigenschaften

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O7S/c1-3-35-27-25(33-22(29)15-14-18(2)28)24(30-16-19-10-6-4-7-11-19)23-21(32-27)17-31-26(34-23)20-12-8-5-9-13-20/h4-13,21,23-27H,3,14-17H2,1-2H3/t21-,23-,24+,25-,26?,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMXBKHXVWPFOT-VWTNRJDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.